molecular formula C20H18ClN3O2S B2798110 N-(5-chloro-2-methylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 941888-23-9

N-(5-chloro-2-methylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2798110
CAS No.: 941888-23-9
M. Wt: 399.89
InChI Key: XXZDFPSEGJQVGG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a synthetic organic compound. It is characterized by the presence of a chloro-substituted phenyl ring, a dihydropyrazinone moiety, and a thioacetamide group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the dihydropyrazinone core: This can be achieved by the condensation of appropriate amines with diketones under acidic or basic conditions.

    Introduction of the thioacetamide group: This step might involve the reaction of the dihydropyrazinone intermediate with thioacetic acid or its derivatives.

    Attachment of the chloro-substituted phenyl ring: This can be done through nucleophilic substitution reactions using chlorinated aromatic compounds.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted phenyl derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Synthesis of derivatives:

Biology

    Biological activity: Compounds with similar structures are often studied for their antimicrobial, antifungal, and anticancer properties.

Medicine

    Drug development: The compound might be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry

    Material science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methylphenyl)acetamide: Lacks the dihydropyrazinone and thioacetamide groups.

    2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide: Lacks the chloro-substituted phenyl ring.

Uniqueness

N-(5-chloro-2-methylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is unique due to the combination of its structural features, which may confer specific biological activities and chemical reactivity not observed in simpler analogs.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-13-3-7-16(8-4-13)24-10-9-22-19(20(24)26)27-12-18(25)23-17-11-15(21)6-5-14(17)2/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZDFPSEGJQVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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